(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid
CAS No.: 124980-94-5
Cat. No.: VC21289328
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124980-94-5 |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | (2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
| Standard InChI Key | YZDVNWXOYGTHJO-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@H](C(=O)O)O)F |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)O)F |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)O)F |
Introduction
Chemical Properties and Structure
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol . It features three key functional groups that contribute to its chemical and biological properties: a hydroxyl group, a carboxylic acid, and a fluorophenyl moiety. The presence of the R-configuration at the C-2 position is critical for its biological activity and synthetic utility.
Key Physical and Chemical Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 124980-94-5 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | (2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
| InChI | InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
| InChIKey | YZDVNWXOYGTHJO-MRVPVSSYSA-N |
| Configuration | R-stereoisomer at the C-2 position |
Data sourced from chemical databases and literature
Structural Characteristics
The R-configuration at the chiral center (C-2) is particularly important as different enantiomers often exhibit significantly different pharmacological properties. The hydroxyl group at this position contributes to hydrogen bonding capabilities, while the carboxylic acid group allows for ionic interactions and potential derivatization. The fluorophenyl moiety enhances the compound's lipophilicity and binding affinity to target proteins.
Synthesis Methods
Several methods have been developed for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, with an emphasis on achieving high enantiopurity. These methods can be broadly categorized into enzymatic and chemical approaches.
Enzymatic Synthesis
A significant advancement in the synthesis of this compound has been the development of a continuous enzymatic process using a membrane reactor . This approach offers several advantages over traditional batch processes:
Data from research on continuous enzymatic process development
The membrane reactor enables continuous operation, reducing downtime and increasing productivity. The exceptional enantiomeric excess ensures high optical purity, which is critical for pharmaceutical applications. This process demonstrates industrial viability due to its efficiency and scalability .
Chemical Synthesis
Traditional chemical synthesis methods typically involve the asymmetric reduction of 3-(4-Fluorophenyl)-2-oxopropanoic acid using chiral reducing agents. These reactions generally require:
-
Appropriate solvents (commonly ethanol or methanol)
-
Controlled temperature conditions (typically 0-25°C)
-
Chiral catalysts to ensure enantioselectivity
Industrial production methods may employ similar synthetic routes but at larger scales, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The purification typically involves crystallization or chromatography techniques to isolate the desired enantiomer.
Mechanism of Action and Biological Activity
Primary Mechanism of Action
The primary mechanism of action for (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX activity, this compound exhibits anti-inflammatory effects similar to those of non-steroidal anti-inflammatory drugs (NSAIDs).
The R-configuration at the C-2 position appears critical for optimal binding to COX enzymes, highlighting the importance of stereochemistry in the compound's biological activity. This stereospecific interaction contributes to its efficacy as an anti-inflammatory agent.
Anti-inflammatory Properties
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid demonstrates significant anti-inflammatory activity comparable to other NSAIDs. These properties make it a compound of interest for the treatment of various inflammatory conditions, including arthritis and other inflammatory diseases.
The compound's efficacy in reducing inflammation is attributed to its ability to decrease prostaglandin synthesis through COX inhibition. This mechanism interrupts the inflammatory cascade, resulting in reduced pain, swelling, and other inflammatory symptoms.
Research Applications
Pharmaceutical Development
Given its anti-inflammatory properties, (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid serves as a potential candidate for drug development, particularly for conditions characterized by chronic inflammation. Its well-defined mechanism of action makes it suitable for targeted therapeutic approaches.
Additionally, this compound functions as a valuable chiral building block for the synthesis of more complex pharmaceutical compounds. Its unique stereochemistry and functional groups provide opportunities for further derivatization and structure-activity relationship studies.
Process Development Research
The development of efficient synthetic processes for (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid represents an active area of research, as evidenced by the continuous enzymatic process described in the literature . Such research aims to:
-
Improve enantioselectivity
-
Increase yield and efficiency
-
Develop environmentally friendly synthetic routes
-
Enable cost-effective industrial production
These process improvements are crucial for pharmaceutical applications where high purity and consistent quality are essential requirements.
Comparative Analysis with Related Compounds
Comparison with the S-Enantiomer
While the R-enantiomer shows significant anti-inflammatory properties, the S-enantiomer may exhibit different biological activities and potency. This difference highlights the importance of stereochemistry in determining a compound's pharmacological profile and underscores the need for stereoselective synthesis methods.
Related Fluorinated Derivatives
Several related fluorinated compounds have been studied, including:
| Compound | Key Differences |
|---|---|
| (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | Contains an additional amino group at the 3-position |
| 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | Features a biphenyl structure rather than a simple phenyl group |
| 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid | Contains a sulfonyl group and methyl substitution |
Comparison based on structural analysis of related compounds
These structural variations can significantly impact the compounds' biological activities, pharmacokinetics, and potential therapeutic applications.
Future Research Directions
Development of Novel Derivatives
Creating new derivatives of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid may lead to compounds with enhanced biological activities or improved pharmacokinetic properties. Structure-activity relationship studies could guide the design of next-generation anti-inflammatory agents with improved safety profiles.
Exploration of Additional Biological Activities
While the anti-inflammatory properties of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid are established, further research may uncover additional biological activities. Investigating its potential effects on other biological pathways could reveal new therapeutic applications beyond inflammation management.
Optimization of Synthetic Methods
Continued refinement of synthetic methods, particularly those using enzymatic processes, may lead to more efficient and environmentally friendly production of this compound. Research into novel catalysts, reaction conditions, and purification techniques could further improve yield and enantioselectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume